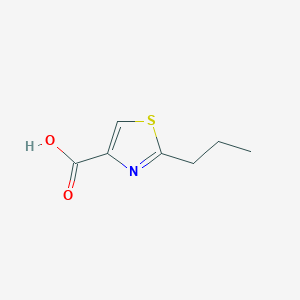

2-Propyl-1,3-thiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWVPULRFTYSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593748 | |

| Record name | 2-Propyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769123-53-7 | |

| Record name | 2-Propyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data of 2-Propyl-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propyl-1,3-thiazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole rings are key components in a variety of pharmacologically active molecules, and the carboxylic acid functional group provides a handle for further chemical modification or can play a direct role in binding to biological targets.[1] A thorough understanding of the spectroscopic properties of this molecule is fundamental for its identification, purity assessment, and for tracking its transformations in synthetic and biological systems.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. The protocols described herein represent best practices for the acquisition of high-quality spectroscopic data for this class of compounds.

Molecular Structure and Atom Labeling

The chemical structure of this compound is presented below. A systematic labeling of the carbon and hydrogen atoms is crucial for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom labeling.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several distinct signals:

-

Carboxylic Acid Proton (O₂-H): This proton is highly deshielded and is expected to appear as a broad singlet at a chemical shift (δ) of approximately 12-13 ppm.[2][3] The broadness is due to hydrogen bonding and chemical exchange.

-

Thiazole Ring Proton (H₅): The single proton on the thiazole ring is in an electron-deficient environment and is expected to resonate as a singlet in the range of 8.0-8.5 ppm.

-

Propyl Group Protons:

-

Methylene Protons adjacent to the thiazole ring (H₁): These protons are deshielded by the aromatic ring and are expected to appear as a triplet around 2.8-3.2 ppm.

-

Methylene Protons (H₂): These protons will be a sextet (or multiplet) in the range of 1.7-2.0 ppm.

-

Methyl Protons (H₃): The terminal methyl group protons are the most shielded and will appear as a triplet around 0.9-1.1 ppm.

-

Predicted ¹H NMR Data Summary

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| O₂-H | 12.0 - 13.0 | Broad Singlet | 1H |

| H₅ | 8.0 - 8.5 | Singlet | 1H |

| H₁ | 2.8 - 3.2 | Triplet | 2H |

| H₂ | 1.7 - 2.0 | Sextet | 2H |

| H₃ | 0.9 - 1.1 | Triplet | 3H |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively dissolves most carboxylic acids and allows for the observation of the acidic proton.[4]

-

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[4]

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule:

-

Carboxylic Acid Carbon (C₆): This carbon is highly deshielded and is expected to appear in the range of 160-170 ppm.

-

Thiazole Ring Carbons:

-

C₇ (C-2): This carbon, bonded to the nitrogen and sulfur atoms and the propyl group, will be significantly deshielded, appearing around 165-175 ppm.

-

C₄ (C-4): The carbon bearing the carboxylic acid group will resonate in the range of 140-150 ppm.

-

C₅ (C-5): This carbon, bonded to a hydrogen, will be the most shielded of the ring carbons, appearing around 120-130 ppm.

-

-

Propyl Group Carbons:

-

C₁: The methylene carbon directly attached to the thiazole ring will be in the range of 30-35 ppm.

-

C₂: The central methylene carbon will appear around 20-25 ppm.

-

C₃: The terminal methyl carbon will be the most shielded, resonating at approximately 10-15 ppm.[5]

-

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C₇ | 165 - 175 |

| C₆ | 160 - 170 |

| C₄ | 140 - 150 |

| C₅ | 120 - 130 |

| C₁ | 30 - 35 |

| C₂ | 20 - 25 |

| C₃ | 10 - 15 |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.

-

A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.5 ppm.[4]

-

Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum

The molecular weight of this compound (C₇H₉NO₂S) is 171.22 g/mol .[6] In a high-resolution mass spectrum, the exact mass would be observed. Using electrospray ionization (ESI), common adducts would be expected.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.0427 |

| [M+Na]⁺ | 194.0246 |

| [M-H]⁻ | 170.0281 |

| Data predicted by computational models.[7] |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe both [M+H]⁺ and [M-H]⁻ ions.

-

Analysis: Determine the molecular weight from the observed m/z values of the molecular ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][8]

-

C-H Stretch: Absorptions for the sp³ C-H bonds of the propyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The sp² C-H stretch of the thiazole ring may be observed around 3100 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is expected for the carbonyl group of the carboxylic acid.[8]

-

C=N and C=C Stretches: The thiazole ring will have characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

-

C-O Stretch and O-H Bend: A medium to strong absorption band between 1210 and 1320 cm⁻¹ is expected for the C-O stretch, coupled with the O-H in-plane bend.[8]

-

O-H Bend (Out-of-Plane): A broad absorption may be seen around 900-960 cm⁻¹ corresponding to the out-of-plane bend of the hydrogen-bonded O-H group.[8]

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| 2500 - 3300 | O-H stretch (carboxylic acid) | Strong, Broad |

| 2850 - 2960 | C-H stretch (alkyl) | Medium |

| 1700 - 1725 | C=O stretch (carboxylic acid) | Strong |

| 1500 - 1650 | C=N, C=C stretch (thiazole ring) | Medium |

| 1210 - 1320 | C-O stretch / O-H bend | Medium-Strong |

| 900 - 960 | O-H bend (out-of-plane) | Medium, Broad |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound requires the integration of data from all the spectroscopic techniques described above. The following workflow illustrates this process.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and quality control. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, MS, and IR data for this compound, based on established spectroscopic principles. The provided experimental protocols offer a reliable framework for researchers to acquire high-quality data. By integrating the information from these complementary techniques, scientists can confidently confirm the structure and purity of this important heterocyclic molecule, facilitating its application in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. PubChemLite - this compound (C7H9NO2S) [pubchemlite.lcsb.uni.lu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Physical and chemical properties of 2-Propyl-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Propyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and a vast array of biologically active agents.[1][2] The thiazole ring is a bioisostere for various functional groups and is valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of both a carboxylic acid at the 4-position and an alkyl (propyl) group at the 2-position provides distinct sites for chemical modification, making it a versatile building block for library synthesis in drug discovery programs.[3] This guide provides a comprehensive overview of its physical and chemical properties, a robust synthetic protocol, and an exploration of its potential applications in pharmaceutical research and development.

Molecular and Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development.

Summary of Key Properties

While specific experimental data for this compound is not extensively reported in public literature, its key identifiers and predicted properties are summarized below.

| Property | Value | Source |

| CAS Number | 769123-53-7 | --INVALID-LINK--[4] |

| Molecular Formula | C₇H₉NO₂S | --INVALID-LINK--[4] |

| Molecular Weight | 171.21 g/mol | --INVALID-LINK--[4] |

| Physical Form | Solid | --INVALID-LINK--[4] |

| InChI Key | MBWVPULRFTYSNB-UHFFFAOYSA-N | --INVALID-LINK--[4] |

Solubility and Acidity

The carboxylic acid group is a strong hydrogen bond donor and acceptor, which typically imparts moderate solubility in polar protic solvents like water and alcohols, especially at neutral or basic pH where the carboxylate salt is formed.[5] Conversely, the propyl group and the thiazole ring provide nonpolar character, suggesting solubility in organic solvents such as ethanol, methanol, and ethyl acetate.[6] The solubility of carboxylic acids generally decreases as the carbon chain length increases.[5]

The acidity of the carboxylic acid proton is a key feature. Carboxylic acids are significantly more acidic than alcohols due to the resonance stabilization of the resulting carboxylate anion.[5] The proton of the carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. This acidity is crucial for its interaction with biological targets and for its purification, as it allows for extraction into aqueous base and subsequent precipitation by acidification.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of purity for organic molecules. Below are the expected spectroscopic characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically between 10-13 ppm.[7][8] The single proton on the thiazole ring (at the 5-position) will likely resonate in the aromatic region, around 8-9 ppm. The propyl group will exhibit a characteristic triplet for the terminal methyl group (~0.9-1.0 ppm), a sextet for the adjacent methylene group (~1.6-1.8 ppm), and a triplet for the methylene group attached to the thiazole ring (~2.8-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-185 ppm.[9] The carbons of the thiazole ring will resonate in the aromatic region, typically between 110-160 ppm. The three carbons of the propyl group will appear in the aliphatic region, with the carbon attached to the thiazole ring being the most downfield of the three.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[9] A strong, sharp C=O stretching absorption should appear between 1710 and 1760 cm⁻¹.[9] Additionally, C-H stretching from the propyl group will be observed around 2850-3000 cm⁻¹, and C=N and C=C stretching from the aromatic thiazole ring will be present in the 1400-1600 cm⁻¹ region.

Chemical Synthesis and Reactivity

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch Thiazole Synthesis.[10][11] This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, a plausible synthetic route starts with a thioamide derived from propionaldehyde and an α-halocarbonyl compound containing the carboxylic acid moiety.

Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis

The synthesis can be envisioned in two main steps: the formation of the thioamide and the subsequent cyclization reaction.

Caption: A plausible synthetic route to the target compound via Hantzsch synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general principles of the Hantzsch synthesis and subsequent ester hydrolysis.[10][12][13]

-

Step 1: Synthesis of Butanethioamide.

-

To a stirred solution of butyramide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield butanethioamide.

-

-

Step 2: Synthesis of Ethyl 2-propyl-1,3-thiazole-4-carboxylate.

-

In a round-bottom flask, dissolve butanethioamide (1 equivalent) in ethanol.

-

Add ethyl bromopyruvate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Upon completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude ester can be purified by column chromatography.

-

-

Step 3: Hydrolysis to this compound.

-

Dissolve the purified ethyl ester from Step 2 in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.[13]

-

The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

-

Applications in Drug Discovery and Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Thiazole-containing compounds have been developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][14][15]

The title compound, this compound, serves as a valuable starting material for the synthesis of more complex molecules. The carboxylic acid functionality is a versatile handle for amide bond formation, allowing for the coupling of various amines to explore structure-activity relationships (SAR). The propyl group at the 2-position can also be varied to probe the effects of lipophilicity and steric bulk on biological activity. Given the known anti-inflammatory properties of many thiazole derivatives, this compound is a prime candidate for the development of novel inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[15]

Experimental Protocols: Quality Control

Ensuring the purity and identity of a synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.

Protocol: Purity Assessment by Reverse-Phase HPLC

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. This compound | 769123-53-7 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scienceasia.org [scienceasia.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 2-Propyl-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-Propyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in modern drug discovery. The thiazole nucleus is a foundational scaffold in numerous FDA-approved drugs, valued for its diverse biological activities.[1][2] Understanding the solubility and stability of novel derivatives like this is paramount for advancing from lead optimization to viable drug product development. This document outlines the theoretical basis for its behavior, presents detailed, field-proven protocols for empirical determination of its solubility and stability profiles, and offers insights into the interpretation of the resulting data. It is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of small molecule therapeutics.

Introduction and Molecular Profile

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, which confers a unique electronic and structural profile.[3][4] This moiety is present in a wide array of therapeutic agents, including anti-cancer, antimicrobial, and anti-inflammatory drugs.[1][5] The subject of this guide, this compound, combines this privileged scaffold with two key functional groups: a propyl group at the C2 position and a carboxylic acid at the C4 position. These substitutions are critical in defining the molecule's overall physicochemical character, which in turn governs its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure:

Core Physicochemical Parameters:

A foundational understanding of a molecule's properties is predictive of its behavior in complex biological and formulation systems. While experimental data for this specific molecule is not widely published, we can predict its properties based on its constituent parts.

| Property | Predicted Value / Characteristic | Rationale and Impact on Drug Development |

| Molecular Formula | C₇H₉NO₂S | Defines the molecular weight and elemental composition. |

| Molecular Weight | 171.22 g/mol | Falls well within the typical range for small molecule drugs, suggesting good potential for oral bioavailability. |

| pKa (Acid Dissociation Constant) | ~3.0 - 4.5 | The carboxylic acid group is the primary acidic center.[6][7] This pKa value is crucial as it dictates that the molecule will be predominantly in its ionized (deprotonated, more soluble) form at physiological pH (~7.4) and in its neutral (protonated, less soluble) form in the acidic environment of the stomach.[8] |

| LogP (Lipophilicity) | ~1.5 - 2.5 | The propyl group increases lipophilicity, while the carboxylic acid and thiazole ring provide polarity. This balance is essential for membrane permeability and interaction with biological targets. An analogue, 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid, has a predicted LogP of 2.30.[9] |

| Aromaticity | High | The thiazole ring possesses significant resonance stabilization, contributing to its overall chemical stability.[3][4] |

Solubility Profile Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability. Low aqueous solubility can severely hamper in vitro testing and in vivo efficacy.[10][11] It is essential to differentiate between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent. This is the gold-standard measurement for formulation and development, determined using methods like the shake-flask technique over extended incubation periods (e.g., 24-72 hours).[10][11][12]

-

Kinetic Solubility: Measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[10][11] This high-throughput method is often used in early discovery to quickly flag problematic compounds.

Predicted Solubility Behavior

Based on its structure, this compound is expected to exhibit classic pH-dependent solubility.

-

In Acidic Media (pH < pKa): The carboxylic acid will be protonated (-COOH), rendering the molecule neutral and likely leading to low aqueous solubility.

-

In Neutral to Basic Media (pH > pKa): The carboxylic acid will be deprotonated (-COO⁻), making the molecule an anion. This charged species will be significantly more soluble in aqueous media due to favorable ion-dipole interactions with water.

Experimental Workflow for Solubility Determination

The following diagram and protocol outline a robust workflow for characterizing the solubility of the target compound.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Protocol: Thermodynamic Solubility by Shake-Flask Method

Causality: This method is designed to achieve a true equilibrium between the solid and dissolved states of the compound, providing the most accurate and relevant solubility value for formulation development.[13][14]

-

Preparation of Buffers: Prepare a series of pharmaceutically relevant aqueous buffers (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate).

-

Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed glass vials. "Excess" is confirmed by visually observing undissolved solid at the bottom of the vial.

-

Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically achieved by either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[13]

Stability Profile and Forced Degradation

Evaluating the intrinsic stability of a drug candidate is a non-negotiable regulatory requirement and is fundamental to ensuring safety and efficacy.[15][16][17] Forced degradation, or stress testing, is a process that deliberately exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[18][19] This knowledge is essential for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[18][20]

Predicted Degradation Pathways

The this compound structure contains several moieties that could be susceptible to degradation:

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation to a sulfoxide or sulfone, especially in the presence of oxidizing agents.

-

Photolysis: Aromatic heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.

-

Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under high heat, particularly if there are stabilizing features in the transition state.

-

Hydrolysis: The thiazole ring itself is generally stable to hydrolysis. However, extreme pH and high temperature could potentially force ring opening.

Experimental Workflow for Forced Degradation Studies

The goal of this workflow is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradation products without generating irrelevant secondary degradants.[18][20]

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study

Causality: A multi-condition approach is used because different degradation mechanisms are triggered by specific stressors (e.g., acid/base catalysis for hydrolysis, free radicals for oxidation).[21][22] This ensures a comprehensive map of the molecule's vulnerabilities.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (compound in solution solvent) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light.[20][22]

-

Thermal Degradation:

-

Solution: Incubate the control sample at 80°C.

-

Solid State: Place the solid powder in an oven at 80°C.

-

-

Photostability: Expose the compound in solution and as a solid powder to light conditions as specified in the ICH Q1B guideline (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][16]

-

-

Time-Point Sampling: Withdraw aliquots from each solution at appropriate time points (e.g., 2, 8, 24, 48 hours). For base hydrolysis samples, neutralize with an equivalent amount of acid before analysis, and vice-versa. Solid samples should be dissolved in a suitable solvent.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

-

Degradant Identification: For samples showing significant degradation, analysis by LC-MS is required to obtain the mass of the degradation products, providing critical clues for structural elucidation.

Summary and Recommendations

The successful development of this compound as a therapeutic candidate is contingent upon a thorough understanding of its physicochemical properties.

-

Solubility: The compound is predicted to have low solubility in acidic conditions and significantly higher solubility at neutral and basic pH. This behavior is critical for oral drug development, suggesting that formulation strategies such as the use of buffered solutions, salt forms, or enabling excipients may be necessary to ensure adequate dissolution and absorption in the gastrointestinal tract.

-

Stability: The thiazole ring is generally stable, but the sulfur atom presents a potential liability for oxidation. Forced degradation studies are essential to confirm this and other potential pathways. The results will guide the development of a stable formulation, inform the selection of packaging materials (e.g., protection from light), and establish appropriate storage conditions and re-test periods as mandated by regulatory bodies like the ICH.[15][23]

This guide provides the foundational protocols and scientific rationale to empirically determine these properties. The data generated from these studies will form a critical part of the overall data package, enabling informed decisions and mitigating risks in the drug development process.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. jetir.org [jetir.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 9. CAS#:119778-45-9 | 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid | Chemsrc [chemsrc.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery - OAK Open Access Archive [oak.novartis.com]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. pharmtech.com [pharmtech.com]

- 21. formulationbio.com [formulationbio.com]

- 22. Forced Degradation Studies - STEMart [ste-mart.com]

- 23. m.youtube.com [m.youtube.com]

A Strategic Guide to the In Vitro Biological Screening of 2-Propyl-1,3-thiazole-4-carboxylic acid

This document provides a comprehensive technical framework for the initial in vitro biological evaluation of the novel compound, 2-Propyl-1,3-thiazole-4-carboxylic acid. The strategic approach outlined herein is designed to efficiently identify and validate its primary biological activities, thereby guiding subsequent drug discovery and development efforts. The methodologies are grounded in established principles of scientific integrity, emphasizing robust, reproducible, and mechanistically informative assays.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This inherent potential of the thiazole nucleus provides a strong rationale for a broad-based screening approach to elucidate the therapeutic promise of this compound.

Foundational Stage: Compound Qualification and Assay Readiness

Before commencing any biological screening, the integrity and suitability of the test compound must be rigorously established. This foundational step is critical for ensuring the trustworthiness of all subsequent data; ignoring it can lead to the generation of misleading or artifactual results.

-

Purity and Identity Confirmation: The identity of this compound (CAS No. 769123-53-7)[3] should be confirmed using High-Resolution Mass Spectrometry (HRMS) and its structure verified by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Purity, a critical parameter, must be assessed via High-Performance Liquid Chromatography (HPLC), with a minimum purity of >95% being the standard for screening campaigns.

-

Solubility Profiling: An accurate determination of the compound's solubility in dimethyl sulfoxide (DMSO) and relevant aqueous biological buffers is mandatory. This is because poor solubility can lead to compound precipitation in assays, causing false-positive or false-negative results. A kinetic solubility assay using nephelometry is recommended. The final concentration of DMSO in all assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

-

Stability Assessment: The compound's stability in the primary stock solvent (DMSO) at storage temperature (-20°C or -80°C) and its stability in aqueous assay buffers at 37°C should be evaluated over the time course of the longest planned experiment. This ensures that the observed biological effect is due to the compound itself and not a degradation product.

A Tiered Approach to In Vitro Screening

A hierarchical screening cascade is the most resource-efficient strategy to comprehensively profile a new chemical entity. This approach uses broad, high-throughput assays in the initial tier to identify potential areas of biological activity, followed by more specific, mechanism-of-action-focused assays in subsequent tiers.

Caption: A tiered workflow for in vitro screening.

Tier 1: Primary Broad-Spectrum Screening

The goal of this tier is to cast a wide net and identify the most promising therapeutic area(s) for the compound.

-

Anticancer Activity: A primary screen for cytotoxicity is fundamental, given the prevalence of thiazole-containing anticancer drugs like Dasatinib.[4] The compound should be tested against a diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents various cancer types (leukemia, lung, colon, etc.).[5] A cell viability assay, such as the MTT assay, provides a robust and high-throughput method to assess the compound's effect on cell proliferation.[6]

-

Antimicrobial Activity: Thiazole derivatives have shown significant potential as antibacterial and antifungal agents.[1][7] An initial broad-spectrum screen using the agar disk diffusion method is a cost-effective way to assess activity against representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) pathogens.[8][9] The diameter of the zone of inhibition provides a qualitative measure of antimicrobial potency.[8]

-

Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. A simple, cell-free assay, such as the inhibition of heat-induced albumin denaturation, can serve as an initial indicator of anti-inflammatory potential.[10][11] This assay is based on the principle that protein denaturation is a well-documented cause of inflammation.[10]

Tier 2: Hit Confirmation and Mechanistic Assays

If significant activity ("a hit") is observed in any of the Tier 1 screens, the next step is to confirm the activity and begin investigating the mechanism of action (MoA).

-

If Anticancer Activity is Detected:

-

IC50 Determination: Perform dose-response studies on the most sensitive cell lines to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Cell Death: Utilize flow cytometry-based assays to determine if cell death occurs via apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide staining of DNA content).[6]

-

Target Identification: Thiazole-based anticancer agents are often enzyme inhibitors.[4][12] A broad-panel kinase screen (e.g., against key oncogenic kinases like EGFR, VEGFR-2, B-RAF) can rapidly identify potential molecular targets.[13]

-

-

If Antimicrobial Activity is Detected:

-

Quantitative Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution methods.[9][14] This provides quantitative data on the compound's potency.

-

Time-Kill Kinetics: Perform time-kill assays to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism) and how quickly it acts.[9]

-

-

If Anti-inflammatory Activity is Detected:

-

Enzyme Inhibition Assays: Evaluate the compound's ability to inhibit key pro-inflammatory enzymes like Cyclooxygenase-1 (COX-1), COX-2, and 5-Lipoxygenase (5-LOX).[11][15]

-

Cytokine Release Assay: Use a cell-based model, such as lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), to measure the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) via ELISA.[16]

-

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound,(CAS# 769123-53-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 12. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Propyl-1,3-thiazole-4-carboxylic acid: A Hypothesis-Driven Guide to Target Identification and Validation

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] From the anti-cancer agent Dasatinib to the anti-retroviral Ritonavir, the versatility of the thiazole nucleus is well-documented.[1] This five-membered heterocycle, containing both sulfur and nitrogen atoms, serves as a versatile framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[4][5][6] The nitrogen atom, for instance, is adept at forming crucial hydrogen bonds with protein targets.[4]

This guide focuses on a specific, yet under-explored, member of this family: 2-Propyl-1,3-thiazole-4-carboxylic acid . While direct biological data for this compound is sparse in publicly available literature, its structural motifs—a lipophilic propyl group at the 2-position and a polar carboxylic acid group at the 4-position—suggest a number of plausible therapeutic applications. The propyl group can engage in hydrophobic interactions within a protein's binding pocket, while the carboxylic acid can form salt bridges or hydrogen bonds, anchoring the molecule to its target.

This document will, therefore, serve as a comprehensive, hypothesis-driven technical guide for researchers, scientists, and drug development professionals. We will propose and explore potential therapeutic targets for this compound, drawing upon the wealth of knowledge surrounding the broader class of thiazole derivatives. Furthermore, we will provide detailed, field-proven experimental workflows and protocols for the identification and validation of these putative targets.

Part 1: Hypothesis-Driven Target Identification Strategy

Given the prevalence of thiazole derivatives as modulators of enzymatic activity, particularly in the realm of oncology and inflammation, we hypothesize that this compound is likely to interact with one or more classes of enzymes. Our primary hypotheses center on protein kinases and metabolic enzymes, with a secondary exploration of other potential targets.

Hypothesis 1: this compound as a Protein Kinase Inhibitor

Rationale: The thiazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5][6][7][8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6][8] Several clinically successful kinase inhibitors, such as Dasatinib, feature a thiazole core.[8] The structural features of this compound are amenable to binding within the ATP-binding pocket of many kinases. The propyl group could occupy the hydrophobic region typically engaged by the adenine moiety of ATP, while the carboxylic acid could interact with conserved lysine or aspartate residues in the active site.

Experimental Workflow for Validation:

Caption: Workflow for validating protein kinase inhibition.

Detailed Protocol: In Vitro Kinase Panel Screening

-

Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Plate Preparation: Prepare a multi-well assay plate (e.g., 384-well) containing a broad panel of recombinant human kinases (e.g., >400 kinases).

-

Kinase Reaction: Initiate the kinase reaction by adding the test compound at a fixed concentration (e.g., 10 µM), the specific kinase, its substrate, and ATP (radiolabeled or as part of a fluorescence-based detection system).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

-

Detection: Terminate the reaction and quantify kinase activity. The method of detection will depend on the assay format (e.g., scintillation counting for radiolabeled ATP, fluorescence or luminescence for other formats).

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (e.g., DMSO). Identify "hits" as kinases that are inhibited by a significant percentage (e.g., >50%).

Hypothesis 2: Modulation of Metabolic Enzymes

Rationale: Thiazole derivatives have also been implicated in the modulation of metabolic pathways. For instance, some thiazolidinediones are known to target PPARγ, a key regulator of glucose and lipid metabolism. The carboxylic acid moiety of our compound of interest is a common feature in molecules that interact with metabolic enzymes, often mimicking natural substrates or cofactors.

Experimental Workflow for Validation:

Caption: Workflow for validating metabolic enzyme modulation.

Hypothesis 3: Unbiased Target Identification via Affinity-Based Proteomics

Rationale: To explore a wider range of potential targets beyond our initial hypotheses, an unbiased approach using affinity-based proteomics is warranted. This powerful technique allows for the identification of direct binding partners of a small molecule from a complex biological lysate.[9][10][11]

Experimental Workflow for Unbiased Target Identification:

Caption: Workflow for unbiased target identification.

Detailed Protocol: Affinity Chromatography and Mass Spectrometry

-

Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag. The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding.

-

Immobilization: Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.[10]

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes.[11]

-

Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

-

Elution: Elute the specifically bound proteins from the beads. This can be achieved by competitive elution with an excess of the non-biotinylated parent compound or by using denaturing conditions (e.g., boiling in SDS-PAGE loading buffer).

-

SDS-PAGE and Mass Spectrometry: Separate the eluted proteins by one-dimensional SDS-PAGE. Excise unique protein bands that are present in the probe pulldown but not in a control pulldown (e.g., beads with no probe). Digest the proteins with trypsin and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Part 2: Data Presentation and Interpretation

Table 1: Hypothetical Kinase Inhibition Profile of this compound at 10 µM

| Kinase Target | Family | % Inhibition |

| EGFR | Tyrosine Kinase | 85% |

| VEGFR2 | Tyrosine Kinase | 78% |

| PI3Kα | Lipid Kinase | 65% |

| CDK2 | Serine/Threonine Kinase | 12% |

| PKA | Serine/Threonine Kinase | 5% |

Table 2: Hypothetical IC50 Values for Lead Candidate Kinase Targets

| Kinase Target | IC50 (nM) |

| EGFR | 150 |

| VEGFR2 | 320 |

| PI3Kα | 850 |

Part 3: Cellular and Functional Validation

Once putative targets have been identified and validated biochemically, it is crucial to confirm their engagement and functional modulation in a cellular context.

Detailed Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, which overexpresses EGFR) to approximately 80% confluency. Treat the cells with varying concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-EGFR, total EGFR) and downstream signaling components (e.g., phospho-Akt, total Akt).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on target phosphorylation and pathway activation.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven strategy for the elucidation of the therapeutic targets of this compound. By leveraging the extensive knowledge of the broader thiazole chemical class, we have proposed a rational and systematic approach to move from hypothetical targets to validated mechanisms of action. The successful identification and validation of a specific molecular target will be a critical step in the pre-clinical development of this compound and will pave the way for further optimization, in vivo efficacy studies, and ultimately, potential clinical translation. The versatility of the thiazole scaffold suggests that the journey to unlock the full therapeutic potential of this compound is a promising one.[2][12]

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. media.neliti.com [media.neliti.com]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jetir.org [jetir.org]

Topic: 2-Propyl-1,3-thiazole-4-carboxylic Acid Derivatives: A Strategic Guide to Synthesis and Biological Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone heterocyclic motif in drug discovery, renowned for its presence in a multitude of pharmacologically active compounds.[1] This five-membered ring, containing both sulfur and nitrogen, serves as a versatile scaffold that can engage with biological targets through various non-covalent interactions. Its derivatives have demonstrated a vast spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][3][4]

The 2-propyl-1,3-thiazole-4-carboxylic acid core, in particular, offers three key points for strategic modification: the 2-position alkyl group, the 4-position carboxylic acid, and the 5-position on the thiazole ring. This guide focuses on a systematic approach to synthesize the core scaffold, diversify it through derivatization of the carboxylic acid moiety, and screen the resulting library for biological activity. As Senior Application Scientists, our goal is not just to provide protocols, but to illuminate the causal reasoning behind each strategic decision in the drug discovery workflow.

Part 1: Synthesis of the Core Scaffold: this compound

The foundational step in our campaign is the robust synthesis of the core heterocyclic structure. For this, the Hantzsch thiazole synthesis remains the most reliable and high-yielding method.[5][6] This classic reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[6]

Strategic Selection of Starting Materials

The choice of reactants for the Hantzsch synthesis directly dictates the substitution pattern of the final thiazole ring.

-

To install the 2-propyl group: We require Butanethioamide . The alkyl group of the thioamide consistently populates the 2-position of the resulting thiazole.

-

To install the 4-carboxylic acid group (via an ester precursor): We need an α-halo derivative of a β-ketoester. Ethyl 2-chloroacetoacetate is an ideal choice. The acetoacetate portion provides the three-carbon backbone for the C4, C5, and the carboxylate group, while the α-chloro group provides the necessary electrophilic site for the initial reaction with the thioamide's sulfur atom.

The reaction initially yields an ester, which serves as a stable intermediate and a protecting group for the carboxylic acid. This ester is then hydrolyzed in a subsequent step to furnish the desired carboxylic acid core.

Mechanistic Pathway of the Hantzsch Synthesis

The reaction proceeds through a well-established mechanism. First, the sulfur atom of butanethioamide acts as a nucleophile, attacking the carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate (SN2 reaction). This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone carbonyl. Finally, a dehydration step occurs, leading to the formation of the aromatic thiazole ring.[5]

Experimental Workflow: Synthesis Pathway

The following diagram illustrates the two-step synthesis of the core scaffold.

Caption: Synthetic route to the core scaffold.

Detailed Experimental Protocol: Synthesis and Saponification

Protocol 1: Synthesis of Ethyl 2-propyl-1,3-thiazole-4-carboxylate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add butanethioamide (1.0 eq) and absolute ethanol (5 mL per mmol of thioamide).

-

Stir the mixture until the thioamide is fully dissolved.

-

Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude ester, which can be purified by column chromatography on silica gel.

Protocol 2: Saponification to this compound

-

Dissolve the purified ester (1.0 eq) in a mixture of methanol and water (2:1 v/v).

-

Add sodium hydroxide (2.5 eq) and stir the mixture at 60 °C for 2-3 hours.

-

Monitor the disappearance of the ester spot by TLC.

-

After cooling to 0 °C in an ice bath, acidify the reaction mixture to pH 2-3 by the slow addition of 1M HCl.[7]

-

A precipitate of the carboxylic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure this compound.

Part 2: Derivatization Strategy: Building an Amide Library

With the core scaffold in hand, the next phase is to generate a library of derivatives to explore the structure-activity relationship (SAR). Converting the carboxylic acid to a diverse set of amides is a classic and highly effective strategy. The amide bond is a key structural feature in many drugs, capable of acting as both a hydrogen bond donor and acceptor, thus facilitating interactions with biological targets.[8]

Rationale for Amide Library Synthesis

By reacting the core carboxylic acid with a variety of primary and secondary amines, we can systematically probe the chemical space around this position. The "R" groups of the amines can be selected to vary in size, electronics (electron-donating vs. withdrawing), and polarity, allowing for a comprehensive SAR study.

Experimental Workflow: Parallel Amide Coupling

A standard and robust method for amide bond formation is the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[9] This workflow is amenable to parallel synthesis, allowing for the efficient generation of a multi-compound library.

Caption: Parallel synthesis workflow for the amide library.

Detailed Experimental Protocol: Amide Coupling

Protocol 3: Parallel Synthesis of Amide Derivatives

-

Prepare a stock solution of this compound (1.0 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

In individual wells of a 96-well deep-well plate, place a diverse selection of primary and secondary amines (1.1 eq).

-

To each well, add the carboxylic acid stock solution.

-

Add solutions of EDC (1.5 eq) and DMAP (0.1 eq) to each well.

-

Seal the plate and allow it to stir at room temperature for 12-18 hours.

-

Upon reaction completion, perform a parallel workup. Add water and DCM to each well. Shake and allow the layers to separate.

-

Remove the aqueous layer. Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

The crude products in the organic layer can be purified using automated flash chromatography or high-throughput preparative HPLC.

-

Analyze each purified compound for identity and purity (LC-MS) and quantify the yield.

Part 3: Biological Screening of the Derivative Library

The synthesized library is now ready for biological evaluation. Thiazole derivatives are well-documented for their antimicrobial properties.[10] Therefore, a primary screen to assess antibacterial activity is a logical and high-value starting point.

Assay of Choice: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration of an agent that prevents the visible growth of a microorganism. We will screen our library against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Experimental Workflow: High-Throughput MIC Screening

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Mechanism of action studies for 2-Propyl-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Propyl-1,3-thiazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Preamble: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" found in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a versatile building block for developing therapeutics across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][3] The addition of a carboxylic acid moiety further enhances the potential for specific, high-affinity interactions with biological targets.

This guide addresses a novel derivative, this compound. In the absence of established biological data for this specific molecule, this document serves as a comprehensive, technically-grounded roadmap for its investigation. We will proceed from broad, phenotype-based screening to the precise identification of its molecular target and the elucidation of the downstream pathways it modulates. This strategic progression is designed to build a robust, evidence-based understanding of the compound's mechanism of action (MoA), a critical step in its journey from a chemical entity to a potential therapeutic agent.

Phase 1: Foundational Profiling - From Physicochemical Properties to Phenotypic Effects

Before delving into complex cellular mechanisms, a foundational understanding of the compound's intrinsic properties and its broad biological effects is paramount. This initial phase is designed to triage the compound's primary activity, thereby guiding all subsequent, more focused investigations.

Physicochemical Characterization: The Ground Rules of Druggability

A molecule's therapeutic potential is fundamentally governed by its physical and chemical properties. Preliminary assessment of this compound would involve determining its solubility in aqueous buffers, its stability under physiological conditions (pH 7.4, 37°C), and its lipophilicity (LogP). These parameters are critical for designing meaningful biological assays and for predicting its potential for oral bioavailability, often guided by frameworks like Lipinski's Rule of Five.[4]

Broad-Spectrum Phenotypic Screening: Casting a Wide Net

The thiazole-carboxylic acid scaffold has been associated with anticancer, antimicrobial, and anti-inflammatory activities.[1][5] Therefore, a multi-pronged screening approach is the most logical starting point.

1.2.1 In Vitro Cytotoxicity Screening

The primary question is whether the compound affects cell viability, and if so, whether this effect is selective for cancer cells.

Causality: A compound that is broadly cytotoxic to both cancerous and normal cells is likely a general toxin with limited therapeutic potential. Conversely, a compound that selectively kills cancer cells while sparing normal cells is a promising candidate for an anticancer drug.

Experimental Approach: The compound will be screened against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) and at least one non-cancerous cell line (e.g., human peripheral blood mononuclear cells or a non-transformed fibroblast line).[6] The MTT or resazurin-based assays, which measure metabolic activity as a proxy for cell viability, are robust, high-throughput methods for this initial screen.[7]

| Parameter | Description |

| Cell Lines | NCI-60 panel (representing leukemia, melanoma, lung, colon, etc.) + Normal Fibroblasts |

| Compound Conc. | Logarithmic dilution series (e.g., 0.01 µM to 100 µM) |

| Incubation Time | 48-72 hours |

| Readout | Absorbance/Fluorescence to determine IC50 (half-maximal inhibitory concentration) |

| Primary Endpoint | IC50 values for each cell line. |

1.2.2 Antimicrobial and Antifungal Screening

Causality: The thiazole ring is present in several antimicrobial agents. Determining if this compound possesses such activity opens a distinct avenue of investigation.

Experimental Approach: The compound will be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[8][9][10]

1.2.3 In Vitro Anti-inflammatory Screening

Causality: Chronic inflammation is a key driver of many diseases. A compound that can suppress inflammatory responses has significant therapeutic potential.

Experimental Approach: A common in vitro model for inflammation involves stimulating macrophage-like cells (e.g., THP-1 monocytes or primary PBMCs) with lipopolysaccharide (LPS).[11][12] The ability of our compound to reduce the subsequent release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), can be quantified by ELISA.[12]

Phase 2: Target Deconvolution - Pinpointing the Molecular Interaction

For the remainder of this guide, we will proceed under the hypothesis that the results from Phase 1 revealed selective cytotoxicity against cancer cells . This directs our MoA investigation toward an oncological application. The central goal of Phase 2 is to identify the specific protein(s) to which the compound binds to exert its effect.

In Silico Target Prediction: A Hypothesis-Generating Engine

Causality: Before committing to resource-intensive laboratory experiments, computational methods can generate a ranked list of potential targets based on the principle of chemical similarity: molecules with similar structures often bind to similar proteins.[13]

Approach: The structure of this compound will be submitted to a computational tool like SwissTargetPrediction.[13][14] This server compares the query molecule to a vast library of known bioactive ligands and predicts the most probable protein targets. This provides a valuable, albeit preliminary, list of candidates to investigate.

Affinity-Based Target Identification: Fishing for a Partner

This is a direct biochemical approach to physically isolate the target protein(s).[15][16][17]

Causality: By immobilizing the compound (the "bait"), we can use it to capture its binding partners (the "prey") from a complex mixture of cellular proteins. The proteins that specifically bind can then be identified.

Workflow:

-

Probe Synthesis: The compound is synthesized with a linker arm and a reactive group (e.g., an alkyne) or a high-affinity tag (e.g., biotin). It is crucial to first verify that this modified probe retains the biological activity of the parent compound.

-

Immobilization: The probe is covalently attached to a solid support, such as agarose or magnetic beads.[18][19]

-

Affinity Pulldown: The beads are incubated with lysate from a cancer cell line that is sensitive to the compound.

-

Washing: Non-specifically bound proteins are washed away with a series of buffers.

-

Elution: Specifically bound proteins are eluted from the beads.

-

Identification: The eluted proteins are separated by SDS-PAGE, and unique bands are excised and identified using mass spectrometry (LC-MS/MS).[20][21][22][23]

Caption: Workflow for affinity chromatography-based target identification.

Target Validation: Confirming the Interaction

Causality: Identifying a protein in a pulldown experiment is a strong lead, but it is not definitive proof. Validation is required to confirm a direct, biologically relevant interaction.

Validation Steps:

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between the unmodified compound and the purified candidate protein, and to quantify the binding affinity (KD).

-

Genetic Knockdown: Using siRNA or shRNA to reduce the expression of the candidate target protein in the cancer cells should, ideally, make the cells resistant to the compound. If knocking down the target mimics the effect of the drug or abrogates its activity, it provides strong evidence that the protein is indeed the relevant target.

Phase 3: Pathway Elucidation - Connecting Target to Phenotype

With a validated target in hand, the focus shifts to understanding the downstream consequences of the compound-target interaction. How does binding to this protein lead to cancer cell death?

Cell Cycle Analysis

Causality: Many anticancer drugs kill cells by disrupting the cell division cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) before apoptosis.[24]

Experimental Approach: Sensitive cancer cells are treated with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). The cells are then fixed, stained with a DNA-intercalating dye like Propidium Iodide (PI), and analyzed by flow cytometry.[24][25][26][27] The resulting DNA content histograms will reveal if the compound induces arrest at a specific phase of the cell cycle.

Caption: Key phases of the cell cycle and potential points of drug-induced arrest.

Analysis of Key Signaling Pathways

Causality: The identified target is likely a component of one or more critical cellular signaling pathways. The compound's effect is propagated through the modulation of these pathways.

Experimental Approach:

-

Western Blotting: This is the workhorse technique for examining changes in protein expression and post-translational modifications (like phosphorylation). For example, if the identified target is a kinase, a Western blot using a phospho-specific antibody against its known substrate would reveal whether the compound inhibits its activity in cells.

-

Reporter Gene Assays: These assays are used to measure the activity of a specific signaling pathway or transcription factor.[28][29][30][31][32] For instance, if the compound is hypothesized to inhibit the NF-κB pathway, cells can be transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. A decrease in luciferase activity upon compound treatment would confirm pathway inhibition.

Phase 4: In Vivo Validation - From the Bench to a Biological System

Causality: In vitro experiments, while essential, are conducted in an artificial environment. Demonstrating that the compound is effective and works via the same mechanism in a living organism is the crucial final step in preclinical MoA studies.[33]

Experimental Approach:

-